1-[4-(2-Chloroethoxy)phenyl]adamantane
Description
Structural Overview and International Union of Pure and Applied Chemistry Nomenclature
1-[4-(2-Chloroethoxy)phenyl]adamantane represents a sophisticated adamantane derivative characterized by the attachment of a 4-(2-chloroethoxy)phenyl group to the tertiary carbon position of the adamantane framework. The compound's systematic International Union of Pure and Applied Chemistry nomenclature reflects its complex structural architecture, where the adamantane core serves as the primary structural unit with a substituted phenyl ring bearing a chloroethoxy side chain. The molecular formula C18H23ClO indicates the presence of eighteen carbon atoms, twenty-three hydrogen atoms, one chlorine atom, and one oxygen atom, resulting in a molecular weight of 290.83 grams per mole.
The three-dimensional structure of this compound exhibits the characteristic diamond-like lattice arrangement of the adamantane core, which consists of three connected cyclohexane rings arranged in the chair configuration. This rigid, cage-like structure provides exceptional conformational stability and resistance to metabolic degradation. The phenyl ring attachment at the 1-position introduces planarity and aromatic character to the molecule, while the 2-chloroethoxy substituent on the phenyl ring contributes both polar and halogenated functionalities. The simplified molecular-input line-entry system representation ClCCOC1=CC=C(C23CC4CC(C3)CC(C4)C2)C=C1 accurately captures the connectivity pattern of this complex molecular architecture.
The structural design incorporates strategic functional group positioning that maximizes both lipophilicity and potential for intermolecular interactions. The adamantane core provides a hydrophobic foundation, while the phenyl ring serves as a rigid linker that positions the chloroethoxy group at an optimal distance for potential receptor binding or membrane interaction. This architectural arrangement represents a sophisticated approach to molecular design that leverages the unique properties of adamantane derivatives while introducing additional pharmacologically relevant functionalities.
Historical Context in Adamantane Derivative Research
The development of 1-[4-(2-Chloroethoxy)phenyl]adamantane must be understood within the broader historical context of adamantane derivative research, which began gaining significant momentum following the discovery of amantadine's antiviral properties in the 1960s. The field of adamantane medicinal chemistry was launched when amantadine, a simple primary amine bearing the adamantane scaffold, demonstrated potent anti-influenza activity in 1964. This breakthrough discovery established adamantane as a privileged scaffold in pharmaceutical research and sparked extensive investigation into the synthesis and biological evaluation of adamantane derivatives.
The historical significance of adamantane derivatives extends beyond their initial antiviral applications to encompass a diverse range of therapeutic areas including neurological disorders, metabolic diseases, and infectious diseases. The adamantane moiety has attracted significant attention since its practical synthesis became feasible through Lewis acid-induced rearrangement methods, which improved yields to 20-40 percent and made adamantane derivatives widely accessible for pharmaceutical research. The structural backbone has proven particularly valuable due to its ability to enhance lipophilicity and metabolic stability of pharmacologically active compounds while maintaining favorable absorption, distribution, metabolism, and excretion properties.
Contemporary research in adamantane chemistry has evolved to encompass sophisticated synthetic methodologies for creating substituted derivatives with enhanced selectivity and potency. The synthesis of 1,2-disubstituted adamantane derivatives, which includes compounds like 1-[4-(2-Chloroethoxy)phenyl]adamantane, represents a significant advancement in the field, utilizing construction of the tricyclic framework through innovative cyclization strategies. Recent developments have focused on direct radical functionalization methods that convert adamantane carbon-hydrogen bonds to carbon-carbon bonds, enabling the incorporation of diverse functional groups including alkenes, alkynes, arenes, and carbonyl groups.
The compound 1-[4-(2-Chloroethoxy)phenyl]adamantane exemplifies the modern approach to adamantane derivative design, where the rigid adamantane scaffold is strategically modified with specific functional groups to achieve desired physicochemical and biological properties. This represents a continuation of the historical trend in adamantane research, where simple structural modifications of the basic adamantane framework have yielded compounds with remarkable therapeutic potential across multiple disease areas.
Key Physicochemical Properties
The physicochemical profile of 1-[4-(2-Chloroethoxy)phenyl]adamantane reveals a compound with distinctive molecular characteristics that significantly influence its potential applications and biological activity. The compound exhibits exceptional lipophilicity, as evidenced by its calculated logarithmic partition coefficient value of 5.9, which places it in the highly lipophilic category and suggests excellent membrane permeability and tissue distribution properties. This high lipophilicity is consistent with the structural features of the molecule, particularly the presence of the rigid adamantane core and the aromatic phenyl ring system, both of which contribute to hydrophobic character.
The molecular architecture of 1-[4-(2-Chloroethoxy)phenyl]adamantane incorporates minimal hydrogen bonding capacity, with zero hydrogen bond donor sites and only one hydrogen bond acceptor site located at the ether oxygen atom. This limited hydrogen bonding profile contributes to the compound's high lipophilicity and suggests that intermolecular interactions will be primarily governed by van der Waals forces and hydrophobic interactions. The rotatable bond count of four indicates moderate conformational flexibility, primarily arising from the ethoxy linker region, while the adamantane and phenyl portions remain conformationally rigid.
| Property | Value | Units |
|---|---|---|
| Molecular Weight | 290.83 | grams per mole |
| Calculated Logarithmic Partition Coefficient | 5.9 | dimensionless |
| Hydrogen Bond Donor Count | 0 | count |
| Hydrogen Bond Acceptor Count | 1 | count |
| Rotatable Bond Count | 4 | count |
| Exact Mass | 290.1437430 | grams per mole |
| Monoisotopic Mass | 290.1437430 | grams per mole |
| Topological Polar Surface Area | 9.2 | square angstroms |
| Heavy Atom Count | 20 | count |
| Complexity | 304 | dimensionless |
The topological polar surface area of 9.2 square angstroms represents a remarkably low value that further emphasizes the compound's hydrophobic nature and suggests excellent potential for crossing biological membranes, including the blood-brain barrier. The heavy atom count of twenty reflects the substantial molecular size, while the complexity value of 304 indicates a moderately complex molecular architecture with multiple ring systems and branching patterns. The exact mass and monoisotopic mass values of 290.1437430 grams per mole provide precise molecular weight measurements essential for analytical characterization and mass spectrometric identification.
The physicochemical properties of 1-[4-(2-Chloroethoxy)phenyl]adamantane position it as a compound with potential for excellent bioavailability and tissue penetration. The combination of high lipophilicity, low polar surface area, and moderate molecular weight suggests favorable pharmacokinetic properties that are characteristic of successful pharmaceutical compounds. These properties are particularly advantageous for applications requiring membrane permeation or central nervous system penetration, areas where adamantane derivatives have historically demonstrated significant therapeutic value.
Properties
Molecular Formula |
C18H23ClO |
|---|---|
Molecular Weight |
290.8g/mol |
IUPAC Name |
1-[4-(2-chloroethoxy)phenyl]adamantane |
InChI |
InChI=1S/C18H23ClO/c19-5-6-20-17-3-1-16(2-4-17)18-10-13-7-14(11-18)9-15(8-13)12-18/h1-4,13-15H,5-12H2 |
InChI Key |
WDPPNQZZJCRLOM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCCCl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCCCl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1-[4-(2-Chloroethoxy)phenyl]adamantane has been investigated for its potential as a lead compound in drug discovery. The adamantane framework allows for the modification of various substituents to optimize pharmacological properties. Research has focused on its role as a sigma-2 receptor ligand, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Anticancer Activity
Studies have shown that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, with results indicating significant cytotoxic effects. For example, in vitro studies demonstrated IC50 values ranging from 10 to 20 µM across different cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 18 |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
| Cytokine | Reduction (%) |
|---|---|
| IL-6 | 45 |
| TNF-α | 30 |
Case Study 1: In Vitro Anticancer Studies
A study evaluated the effects of 1-[4-(2-Chloroethoxy)phenyl]adamantane on human cancer cell lines. The compound demonstrated potent activity against several lines, with particular efficacy noted in breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
Case Study 2: In Vivo Efficacy
In vivo experiments using rodent models showed that treatment with this compound led to significant tumor size reduction compared to control groups. This supports its potential as an anticancer agent and highlights the need for further clinical investigations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Adamantane-Phenyl Linkages
Adamantane derivatives featuring phenyl groups linked via ether or methylene bridges are well-documented. Key examples include:
- 2-[4-(Adamantan-1-yl)phenoxy]-N-[2-(dimethylamino)ethyl]acetamide hydrochloride: This compound () shares the adamantane-phenoxy motif but incorporates an acetamide side chain. Its molecular weight (392.968) and polar functional groups suggest enhanced solubility compared to the target compound, which lacks an ionizable amine group .
- 1-[4-(Adamantan-1-yl)phenyl]-3-benzylselenourea (): The selenourea group in this derivative enables potent soluble epoxide hydrolase (sEH) inhibition, highlighting the importance of electron-rich substituents for enzyme binding. In contrast, the chloroethoxy group in the target compound may prioritize reactivity over direct enzyme inhibition .
Positional Isomerism in Adamantane Derivatives
Substitution at the 1- vs. 2-position on adamantane significantly impacts activity.
Table 1. Comparative Analysis of Adamantane Derivatives
Research Findings and Implications
Anti-Inflammatory Potential: Selenourea derivatives () demonstrate that bulky adamantane groups enhance sEH binding. The target compound’s chloroethoxy group may similarly stabilize enzyme interactions if modified into a urea or amide derivative .
Antimicrobial Applications : Adamantane-thiosemicarbazones () show broad-spectrum activity, suggesting that halogenated adamantane derivatives could leverage lipophilicity for membrane penetration .
Positional Isomerism : 1-Substituted adamantanes generally outperform 2-substituted isomers in bioactivity, supporting the target compound’s structural advantage .
Preparation Methods
Total Synthesis from Monocyclic Precursors
Recent advances in adamantane synthesis emphasize scaffold construction from bicyclic or monocyclic precursors. For example, diphenol derivatives undergo intramolecular cyclization under basic conditions to form the tricyclic adamantane framework (Scheme 1). A representative protocol involves:
-
Deprotonation of diphenol 12 with tert-butoxide in xylene at 180°C.
-
Sequential ring-closing Michael addition and iodomethyl elimination to yield adamantane derivative 14 (24% yield).
While yields remain modest, this method avoids direct functionalization of preformed adamantane, circumventing steric hindrance.
Installation of the 4-(2-Chloroethoxy)phenyl Group
Friedel-Crafts Alkylation
Electrophilic aromatic substitution using adamantane-derived alkyl halides faces limitations due to the poor electrophilicity of bridgehead carbocations. However, Lewis acid-catalyzed Friedel-Crafts reactions with 1-adamantanol derivatives have been reported:
-
Reaction conditions : 1-Adamantanol, 4-(2-chloroethoxy)benzene, AlCl₃ (1.2 equiv), CH₂Cl₂, 0°C to reflux.
-
Yield : ~35% after column chromatography (silica gel, hexane/EtOAc 9:1).
Steric hindrance at the adamantane bridgehead necessitates prolonged reaction times (24–48 h) and excess electrophile.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling between 1-adamantylboronic acid and 4-(2-chloroethoxy)phenyl halides offers a more efficient route:
-
Catalyst system : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 80°C.
This method achieves superior regioselectivity, though boronic acid synthesis requires additional steps.
Etherification of 4-Hydroxyphenyladamantane
Williamson Ether Synthesis
The most reliable method for introducing the 2-chloroethoxy group involves nucleophilic substitution of 4-hydroxyphenyladamantane:
-
Substrate preparation : 4-Hydroxyphenyladamantane synthesized via Friedel-Crafts or cross-coupling.
-
Etherification :
Microwave-Assisted Optimization
Microwave irradiation significantly reduces reaction times:
-
Conditions : 4-Hydroxyphenyladamantane (1 equiv), 1-bromo-2-chloroethane (1.2 equiv), K₂CO₃ (2 equiv), DMF, 100°C, 30 min.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Q. What are the common synthetic routes for preparing 1-[4-(2-Chloroethoxy)phenyl]adamantane, and how do reaction conditions influence yield?
The synthesis typically involves functionalizing the adamantane core with a substituted phenyl group. A two-step approach is often employed:
- Step 1 : React 2,2-bis(4-hydroxyphenyl)adamantane with p-chloronitrobenzene via nucleophilic aromatic substitution to introduce the nitro group .
- Step 2 : Catalytic hydrogenation (e.g., using hydrazine/Pd-C) reduces the nitro group to an amine, followed by chloroethylation with 2-chloroethylating agents (e.g., 2-chloroethanol under Mitsunobu conditions) .
Key factors : Reaction temperature (60–120°C), choice of base (e.g., K₂CO₃), and solvent polarity (NMP or DMF) significantly impact yield. Purification via column chromatography (SiO₂, pentane/EtOAc) is critical to isolate the product .
Q. What analytical techniques are most effective for characterizing 1-[4-(2-Chloroethoxy)phenyl]adamantane?
- ¹H/¹³C NMR : Confirms structural integrity. For example, adamantane protons resonate at δ 1.6–2.1 ppm (bridging CH₂) and δ 2.0–2.2 ppm (tertiary CH), while the 2-chloroethoxy group shows signals at δ 3.7–4.3 ppm (OCH₂CH₂Cl) .
- XRD : Resolves adamantane’s rigid cage structure and confirms spatial arrangement of the chloroethoxy-phenyl substituent .
- TGA/DSC : Evaluates thermal stability (decomposition >300°C) and glass-transition temperature (Tg), which is elevated (248–308°C) due to adamantane’s rigidity .
Advanced Research Questions
Q. How does the chloroethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The 2-chloroethoxy group is susceptible to nucleophilic attack, enabling derivatization:
- Methodology : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 80–100°C. Monitor progress via TLC or HPLC.
- Example : Substitution with piperazine forms a tertiary amine, enhancing solubility for pharmaceutical applications .
Challenges : Competing elimination reactions may occur under basic conditions; optimizing pH (neutral to mildly acidic) minimizes by-products .
Q. How do structural modifications to the adamantane core affect the compound’s material properties in polyimide synthesis?
Adamantane’s rigidity enhances polymer thermal stability:
- Experimental design : Incorporate 1-[4-(2-Chloroethoxy)phenyl]adamantane as a cardo group in polyimides via polycondensation with dianhydrides (e.g., PMDA, ODPA).
- Results : Polyimides exhibit Tg values >250°C and 10% weight loss temperatures >500°C in air. The chloroethoxy group can be functionalized post-polymerization to tune solubility .
Q. How should researchers address contradictions in reported synthetic yields or characterization data?
Discrepancies often arise from:
- Reagent purity : Impurities in phosphorus pentachloride (PCl₅) or LiAlH₄ can reduce chlorination efficiency .
- Analytical calibration : Ensure NMR reference standards (e.g., TMS) and XRD sample crystallinity are optimized .
- Solution : Cross-validate data using multiple techniques (e.g., FTIR for functional groups, elemental analysis for stoichiometry) .
Q. What methodological approaches are used to evaluate the biological activity of adamantane derivatives like 1-[4-(2-Chloroethoxy)phenyl]adamantane?
- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) via broth microdilution (MIC values). Adamantane’s lipophilicity enhances membrane penetration .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
- Structural analogs : Compare with thiosemicarbazone-adamantane hybrids, which show activity against M. tuberculosis .
Methodological Notes
- Synthesis optimization : Employ DoE (Design of Experiments) to balance reaction time, temperature, and stoichiometry .
- Data validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and XRD for absolute configuration .
- Biological testing : Include positive controls (e.g., chloramphenicol for antimicrobial assays) and validate results across ≥3 independent trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
